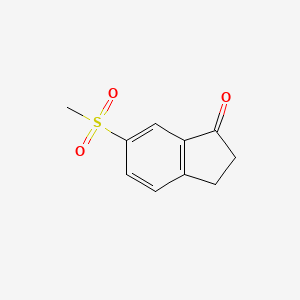
4-iodo-5-methoxy-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-1H-pyridin-2-one typically involves the iodination of 5-methoxy-1H-pyridin-2-one. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridinone ring can be reduced to a dihydropyridinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to 80°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (0°C to room temperature).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution: 4-substituted-5-methoxy-1H-pyridin-2-one derivatives.
Oxidation: 4-iodo-5-hydroxy-1H-pyridin-2-one or 4-iodo-5-oxo-1H-pyridin-2-one.
Reduction: 4-iodo-5-methoxy-1,2-dihydro-1H-pyridin-2-one.
Scientific Research Applications
4-Iodo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-iodo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The pyridinone core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-5-hydroxy-1H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Iodo-5-oxo-1H-pyridin-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
4-Bromo-5-methoxy-1H-pyridin-2-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-Iodo-5-methoxy-1H-pyridin-2-one is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable scaffold for the development of new molecules with specific properties.
Properties
Molecular Formula |
C6H6INO2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
4-iodo-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) |
InChI Key |
ODJXHIMQWWMJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















